rac-(1r,3s)-3-butylcyclobutan-1-ol, cis
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Overview
Description
Rac-(1r,3s)-3-butylcyclobutan-1-ol, cis is an organic compound belonging to the class of alcohols. It has a cyclobutane ring structure with a hydroxyl group (-OH) attached to one of the carbon atoms. The compound exists as a racemic mixture, meaning it has equal parts of two enantiomers that are non-superimposable mirror images. Its stereochemistry is denoted as (1r,3s), indicating the specific 3D arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rac-(1r,3s)-3-butylcyclobutan-1-ol, cis can be synthesized through several methods, including:
Cyclization Reactions: : Starting from linear precursors, cyclization can be induced to form the cyclobutane ring.
Grignard Reaction: : An alkyl Grignard reagent can be used to react with a cyclobutanone to form the desired alcohol.
Hydroboration-Oxidation: : This involves adding borane to a butylcyclobutene and then oxidizing the resulting intermediate to obtain the alcohol.
Industrial Production Methods: Industrial synthesis of this compound usually involves large-scale cyclization reactions under controlled conditions. The process is optimized to ensure high yield and purity. Advanced purification techniques like distillation and recrystallization are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group using agents like PCC or Jones reagent.
Reduction: : The compound can be reduced to the corresponding cyclobutane by hydrogenation.
Substitution: : The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Oxidizing Agents: : PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in aqueous sulfuric acid).
Reducing Agents: : Hydrogen gas with a palladium or platinum catalyst.
Substituting Agents: : Thionyl chloride, phosphorus tribromide.
Oxidation: : Formation of 3-butylcyclobutanone.
Reduction: : Formation of 3-butylcyclobutane.
Substitution: : Formation of 3-butylcyclobutyl halides.
Scientific Research Applications
Rac-(1r,3s)-3-butylcyclobutan-1-ol, cis is utilized in various scientific research fields:
Chemistry: : It serves as a model compound for studying cyclobutane chemistry and stereochemistry.
Biology: : Researchers explore its potential biological activities and interactions with enzymes and receptors.
Medicine: : It is investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: : Used as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The specific mechanism of action for rac-(1r,3s)-3-butylcyclobutan-1-ol, cis depends on its context of use. Generally, the hydroxyl group can engage in hydrogen bonding with biological molecules, affecting their structure and function. It can also undergo enzymatic transformations, leading to biologically active metabolites.
Comparison with Similar Compounds
Rac-(1r,3s)-3-butylcyclobutan-1-ol, cis stands out due to its unique cyclobutane ring structure. Similar compounds include:
Cyclobutanol: : Lacks the butyl substitution.
3-Butylcyclopentanol: : Has a cyclopentane ring instead of a cyclobutane ring.
rac-(1r,3s)-3-Butylcyclobutan-2-ol, cis: : The hydroxyl group is attached at a different position on the ring.
Each of these compounds exhibits distinct physical and chemical properties due to variations in ring size, substitutions, and stereochemistry.
That’s a deep dive into this compound! Fascinating stuff, right?
Properties
CAS No. |
153873-62-2 |
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Molecular Formula |
C8H16O |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
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